molecular formula C18H18F2N2OS2 B2773337 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1704557-11-8

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2773337
CAS No.: 1704557-11-8
M. Wt: 380.47
InChI Key: UMOJESGERQVKDL-UHFFFAOYSA-N
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Description

  • The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with the thiazepane intermediate.
  • Reaction Conditions: This step typically requires a strong base (e.g., potassium tert-butoxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures (50-70°C).

  • Attachment of the Methylthio-Pyridine Moiety

    • The final step involves the coupling of the methylthio-pyridine group to the thiazepane-difluorophenyl intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction.
    • Reaction Conditions: The coupling reaction is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent like toluene or ethanol at reflux temperatures.

  • Industrial Production Methods

    • Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Thiazepane Ring

      • The synthesis typically begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a haloalkylamine and a thiol.
      • Reaction Conditions: The cyclization is often carried out in the presence of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
      • Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    • Reduction

      • Reduction reactions can target the carbonyl group, converting it to an alcohol.
      • Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are typically used.

    • Substitution

      • The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
      • Reagents and Conditions: Halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated aromatic compounds.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biology and Medicine

      Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

      Biological Probes: It can be used as a molecular probe to study enzyme interactions and receptor binding.

    Industry

      Electronics: Its electronic properties may be exploited in the design of organic semiconductors or conductive polymers.

    Mechanism of Action

    The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazepane ring and difluorophenyl group are likely involved in binding interactions, while the methylthio-pyridine moiety may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects or other biological activities.

    Comparison with Similar Compounds

    Similar Compounds

    • (7-Phenyl-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

      • Lacks the difluorophenyl group, which may result in different binding affinities and reactivity.
    • (7-(2,5-Dichlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

      • Contains chlorine atoms instead of fluorine, potentially altering its electronic properties and biological activity.

    Uniqueness

    • The presence of the difluorophenyl group in (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone imparts unique electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

    Properties

    IUPAC Name

    [7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18F2N2OS2/c1-24-17-13(3-2-7-21-17)18(23)22-8-6-16(25-10-9-22)14-11-12(19)4-5-15(14)20/h2-5,7,11,16H,6,8-10H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UMOJESGERQVKDL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18F2N2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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